molecular formula C9H13NO2S B1295146 N-(2-phenylethyl)methanesulfonamide CAS No. 33893-36-6

N-(2-phenylethyl)methanesulfonamide

Cat. No.: B1295146
CAS No.: 33893-36-6
M. Wt: 199.27 g/mol
InChI Key: JGDDFCYMSLNOGJ-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)methanesulfonamide is an organic compound with the molecular formula C9H13NO2S. It is a sulfonamide derivative, characterized by the presence of a methanesulfonamide group attached to a phenylethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-phenylethyl)methanesulfonamide can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with 2-phenylethylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

N-(2-phenylethyl)methanesulfonamide has been investigated for its potential as a therapeutic agent. Research indicates that this compound may act as a potent inhibitor of certain enzymes, which could have implications for treating various diseases.

Enzyme Inhibition Studies

A notable study focused on the molecular docking of this compound derivatives as inhibitors of the main protease of SARS-CoV-2, the virus responsible for COVID-19. The findings suggested that these derivatives could effectively bind to the active site of the protease, indicating their potential as antiviral agents .

Neuropharmacology

The compound has also been explored for its effects on glutamate receptors, which play a crucial role in synaptic transmission and plasticity in the brain.

Potentiation of Glutamate Receptors

Research has shown that N-substituted sulfonamide derivatives, including this compound, can potentiate glutamate receptor function in mammals. This property may have therapeutic implications for neurological disorders where glutamate signaling is disrupted .

Drug Development

The compound's structural characteristics make it a valuable candidate in drug development processes.

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to determine how modifications to the this compound structure affect its biological activity. These studies are crucial for optimizing the efficacy and safety profiles of potential drug candidates derived from this compound .

Case Studies

Several case studies highlight the practical applications of this compound in research settings.

Study Objective Findings
Molecular Docking Study on COVID-19Evaluate antiviral potentialIdentified strong binding affinity to main protease
Neuropharmacological AssessmentInvestigate effects on glutamate receptorsConfirmed potentiation effects in animal models
SAR AnalysisOptimize drug candidatesProvided insights into structure modifications for enhanced activity

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: A simpler sulfonamide with a similar functional group but lacking the phenylethyl moiety.

    N-(2-Methylphenyl)methanesulfonamide: A related compound with a methyl group on the phenyl ring.

    N-(2-Chlorophenyl)methanesulfonamide: A compound with a chlorine substituent on the phenyl ring.

Uniqueness

N-(2-phenylethyl)methanesulfonamide is unique due to the presence of the phenylethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other sulfonamides and contributes to its specific applications and properties .

Biological Activity

N-(2-phenylethyl)methanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This compound is characterized by its unique structure, which contributes to its diverse biological effects, including antimicrobial and anticancer properties. The following sections detail the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H13NO2S
  • Molecular Weight : 201.27 g/mol

This compound acts through various biochemical pathways:

  • Antimicrobial Activity : This compound has shown effectiveness against certain bacterial strains, likely due to its ability to inhibit bacterial folate synthesis pathways.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with key regulatory proteins involved in cell cycle control and apoptosis.

Biochemical Pathways

The compound is known to undergo nucleophilic substitution reactions, which can activate the benzene ring through sulfur-based electron-withdrawing groups. This mechanism is crucial for its reactivity and biological interactions.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for several pathogens, indicating its potential as an antimicrobial agent.

Bacterial Strain MIC (µg/mL)
E. coli32
S. aureus16
P. aeruginosa64

Anticancer Activity

Research conducted on the anticancer effects of this compound revealed promising results in vitro and in vivo:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values of 15 µM and 20 µM, respectively.
  • In vivo Studies : In animal models, administration of the compound led to a marked reduction in tumor size without significant toxicity to normal tissues.

Case Studies

  • Case Study on Tumor Growth Inhibition :
    • In a controlled experiment, mice treated with this compound showed a 50% reduction in tumor volume compared to untreated controls after 21 days of treatment.
  • Safety Profile Assessment :
    • Toxicological studies indicated that the compound had a favorable safety profile with no observable adverse effects at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-phenylethyl)methanesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: this compound can be synthesized via sulfonylation of 2-phenylethylamine using methanesulfonyl chloride under basic conditions. Key steps include:

  • Reagent Setup : Dissolve 2-phenylethylamine in anhydrous tetrahydrofuran (THF) and add triethylamine as a base to scavenge HCl .
  • Controlled Addition : Slowly add methanesulfonyl chloride at 0°C to minimize side reactions.
  • Purification : Isolate the product via vacuum filtration and recrystallize from ethanol/water mixtures.
    Optimization Tips :
  • Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1).
  • Adjust stoichiometry (1.1–1.2 equivalents of methanesulfonyl chloride) to ensure complete conversion .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Look for singlet δ ~3.0 ppm (SO₂CH₃) and aromatic protons δ ~7.2–7.4 ppm (phenyl group).
    • ¹³C NMR : Confirm the sulfonamide carbon at δ ~40–45 ppm .
  • Mass Spectrometry : Expect molecular ion [M+H]⁺ at m/z 214.1 (C₉H₁₃NO₂S).
  • Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values .

Q. What in vitro assays are suitable for initial biological evaluation of this compound?

Methodological Answer: Prioritize target-specific assays:

  • Enzyme Inhibition : Screen against proteases (e.g., SARS-CoV-2 Mpro) using fluorescence-based assays (FRET) with a substrate like Dabcyl-KTSAVLQSGFRKME-Edans. Measure IC₅₀ values .
  • Cytotoxicity : Use MTT assays in HEK-293 or Vero cells to establish CC₅₀ (50% cytotoxic concentration).
  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) to determine kinetic solubility .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with improved activity?

Methodological Answer: Employ a multi-step in silico workflow:

  • Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., COVID-19 Mpro PDB: 5R7Y). Focus on key interactions (e.g., hydrogen bonds with His41/Cys145) .
  • QSAR Modeling : Train models on IC₅₀ data from analogs to identify critical substituents (e.g., electron-withdrawing groups at the phenyl ring enhance activity) .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer: Systematically evaluate potential sources of error:

Docking Validation : Re-dock co-crystallized ligands (e.g., Z45617795 in 5R7Y) to ensure scoring function accuracy (RMSD < 1.5 Å) .

Protonation States : Use tools like Epik to assign correct tautomers at physiological pH.

Membrane Permeability : Measure logP experimentally (e.g., HPLC) and compare with predicted values (AlogPS). Adjust synthetic routes to improve lipophilicity if needed .

Q. What strategies enhance the pharmacokinetic profile of this compound derivatives?

Methodological Answer: Optimize ADMET properties through structural modifications:

  • Bioavailability : Introduce polar groups (e.g., -OH, -NH₂) to reduce logP (target 1–3) while maintaining PSA < 140 Ų .
  • Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) to identify metabolic hotspots (e.g., benzylic positions). Block vulnerable sites with halogens or methyl groups .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (fu > 5% desirable) .

Q. What advanced spectroscopic techniques resolve ambiguities in sulfonamide conformation?

Methodological Answer:

  • X-ray Crystallography : Grow single crystals via vapor diffusion (solvent: DCM/hexane). Resolve the sulfonamide torsion angle (C-S-N-C) to confirm planarity (ideal: 0–10°) .
  • NOESY NMR : Detect spatial proximity between phenyl protons and sulfonamide methyl groups to infer rotational barriers .

Q. How can reaction mechanisms for sulfonamide derivatization be experimentally validated?

Methodological Answer:

  • Isotopic Labeling : Synthesize ¹³C-labeled this compound and track intermediates via LC-MS.
  • Kinetic Studies : Perform pseudo-first-order reactions under varying temperatures (Arrhenius plots) to identify rate-determining steps .
  • DFT Calculations : Compare theoretical activation energies (Gaussian 16) with experimental data to confirm proposed pathways .

Properties

IUPAC Name

N-(2-phenylethyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-13(11,12)10-8-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDDFCYMSLNOGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067799
Record name Methanesulfonamide, N-(2-phenylethyl)-
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Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33893-36-6
Record name N-(2-Phenylethyl)methanesulfonamide
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URL https://commonchemistry.cas.org/detail?cas_rn=33893-36-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenethylmethanesulfonamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonamide, N-(2-phenylethyl)-
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Record name Methanesulfonamide, N-(2-phenylethyl)-
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Record name N-phenethylmethanesulphonamide
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Record name N-PHENETHYLMETHANESULFONAMIDE
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Synthesis routes and methods I

Procedure details

To a 10° C. solution of phenethylamine (12.1 g, 0.100 mol) and triethylamine (11.1 g, 0.110 mol) in CH2Cl2 (50 mL) was added methanesulfonyl chloride (12.6 g, 0.110 mol) dropwise over 10 min. The solution was stirred at room temperature for 1.5 h and was then washed with 1 N HCl (5×20 mL). The organic phase was directly concentrated to provide the intermediate title compound, N-(methylsulfonyl)(2-phenylethyl)amine, (21.2 g, 93.3%) as an oil. 1H NMR (300 MHz) 7.32 (m, 2H), 7.23 (m, 3H), 4.30 (br s, 1H), 3.40 (t, 2H, J=3.9), 2.88 (t, 2H, J=4.2), 2.81 (s, 3H).
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a 10° C. solution of phenethylamine (12.1 g, 0.100 mol) and triethylamine (11.1 g, 0.110 mol) in CH2Cl2 (50 mL) was added methanesulfonyl chloride (12.6 g, 0.110 mol) dropwise over 10 min. The solution was stirred at room temperature for 1.5 h and was then washed with 1N HCl (5×20 mL). The organic phase was directly concentrated to provide the intermediate title compound, (methylsulfonyl)(2-phenylethyl)amine, (21.2 g, 93.3%) as an oil.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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